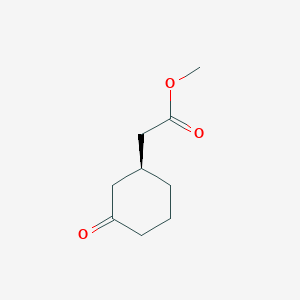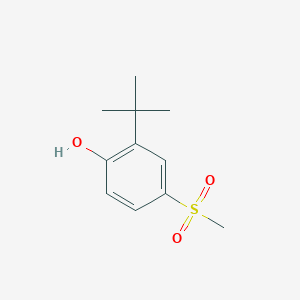
2-(Tert-butyl)-4-(methylsulfonyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Tert-butyl)-4-(methylsulfonyl)phenol is an organic compound characterized by the presence of a tert-butyl group and a methylsulfonyl group attached to a phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tert-butyl)-4-(methylsulfonyl)phenol typically involves the introduction of the tert-butyl and methylsulfonyl groups onto a phenol ring. One common method is the Friedel-Crafts alkylation, where tert-butyl chloride reacts with phenol in the presence of a Lewis acid catalyst like aluminum chloride. The methylsulfonyl group can be introduced via sulfonation using reagents such as methylsulfonyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as crystallization and distillation are often employed to ensure high-quality production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Tert-butyl)-4-(methylsulfonyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The methylsulfonyl group can be reduced to a methylthio group.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of methylthio derivatives.
Substitution: Formation of halogenated phenols.
Applications De Recherche Scientifique
2-(Tert-butyl)-4-(methylsulfonyl)phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(Tert-butyl)-4-(methylsulfonyl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with enzymes or receptors, while the tert-butyl and methylsulfonyl groups can influence the compound’s hydrophobicity and steric properties, affecting its binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-tert-Butyl-4-methylphenol: Lacks the methylsulfonyl group, making it less polar.
4-tert-Butylphenol: Lacks both the methylsulfonyl and additional methyl groups, resulting in different reactivity and applications.
2-tert-Butylphenol: Similar structure but without the methylsulfonyl group, affecting its chemical properties and uses.
Uniqueness
2-(Tert-butyl)-4-(methylsulfonyl)phenol is unique due to the presence of both the tert-butyl and methylsulfonyl groups, which confer distinct chemical properties such as increased steric hindrance and polarity. These features make it a valuable compound for specific applications in research and industry.
Propriétés
Formule moléculaire |
C11H16O3S |
|---|---|
Poids moléculaire |
228.31 g/mol |
Nom IUPAC |
2-tert-butyl-4-methylsulfonylphenol |
InChI |
InChI=1S/C11H16O3S/c1-11(2,3)9-7-8(15(4,13)14)5-6-10(9)12/h5-7,12H,1-4H3 |
Clé InChI |
XZHMMCVBSPHHAS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=C(C=CC(=C1)S(=O)(=O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


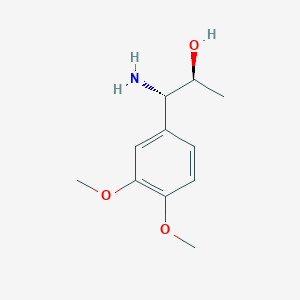
![Ethyl 2-bromo-2-(2-methylbenzo[D]thiazol-5-YL)acetate](/img/structure/B15237420.png)
![(3S)-5-Chloro-6-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B15237424.png)
![(1R,4R)-4-Methoxy-6'-(3,3,3-trifluoropropoxy)spiro[cyclohexane-1,2'-inden]-1'(3'H)-one](/img/structure/B15237436.png)
![4-Chloro-7H-pyrrolo[2,3-D][1,2,3]triazine](/img/structure/B15237444.png)
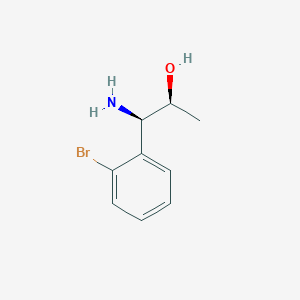

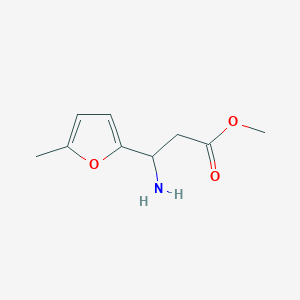
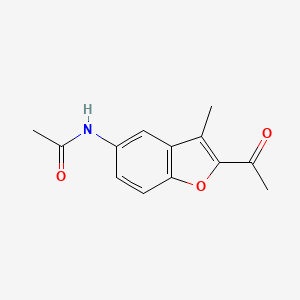


![(1S)-1-[3-Fluoro-4-(trifluoromethyl)phenyl]prop-2-enylamine](/img/structure/B15237483.png)
